

what is (S)-TCO-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-TCO-PEG2-Maleimide

Cat. No.: B15138521 Get Quote

An In-Depth Technical Guide to **(S)-TCO-PEG2-Maleimide** for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TCO-PEG2-Maleimide is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, along with detailed experimental protocols and data presented for ease of comparison.

This linker features two key reactive moieties: a trans-cyclooctene (TCO) group and a maleimide group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] The TCO group facilitates rapid and specific conjugation to tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal click chemistry.[1][5][6] Concurrently, the maleimide group enables covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides.[7][8] The inclusion of the PEG2 spacer enhances the solubility and stability of the linker and the resulting conjugate.

Core Properties and Specifications

The fundamental properties of **(S)-TCO-PEG2-Maleimide** are summarized in the table below, providing a quick reference for researchers.



| Property | Value | Reference |
|--------------------|--|-----------|
| Molecular Formula | C22H33N3O7 | [2][3] |
| Molecular Weight | 451.51 g/mol | [1][3] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO (10 mM), water, and ethanol | [2][3] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light and moisture. Avoid frequent freeze-thaw cycles. | [2][7] |

Reactivity and Kinetics

The dual reactivity of **(S)-TCO-PEG2-Maleimide** allows for a two-step, orthogonal conjugation strategy. The reaction kinetics of each functional group are critical for designing successful bioconjugation experiments.

| Reactive Group | Reaction Partner | Reaction Type | Second-Order Rate Constant (k ₂) | Key Conditions |
|--------------------------------|---------------------------|---|--|----------------------------------|
| trans- Cyclooctene (TCO) | Tetrazine | Inverse-electron- demand Diels- Alder (iEDDA) | Up to 1 x 10^6 $M^{-1}S^{-1}$ | Aqueous buffer, room temperature |
| Maleimide | Thiol (e.g., Cysteine) | Michael Addition | ~10² - 10³ M ⁻¹ s ⁻¹ | рН 6.5-7.5 |

Table References:[5][6][8][10]

The TCO-tetrazine ligation is exceptionally fast, proceeding efficiently even at low concentrations, making it ideal for in vivo applications.[5][6][10] The maleimide-thiol reaction is also highly efficient and selective for thiols at a neutral pH.[8] However, at pH values above 7.5, the maleimide group can exhibit reactivity towards primary amines and is susceptible to



hydrolysis.[8] The stability of the resulting thiosuccinimide linkage can be a concern, as it may undergo a retro-Michael reaction, leading to deconjugation.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the use of **(S)-TCO-PEG2-Maleimide** in bioconjugation applications, specifically for the creation of antibody-drug conjugates.

Protocol 1: Conjugation of (S)-TCO-PEG2-Maleimide to a Thiol-Containing Protein (e.g., Antibody)

This protocol describes the first step of the conjugation, where the maleimide group of the linker is reacted with cysteine residues on a protein.

Materials:

- Thiol-containing protein (e.g., antibody with reduced interchain disulfides or engineered cysteines)
- (S)-TCO-PEG2-Maleimide
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[12]
- Reducing agent (optional, for antibodies with disulfide bonds): Tris(2-carboxyethyl)phosphine
 (TCEP) or Dithiothreitol (DTT)[13]
- Desalting columns (e.g., Sephadex G-25)[12]

Procedure:

- Protein Preparation (with optional reduction):
 - If the protein's cysteine residues are in the form of disulfide bonds, a reduction step is necessary.



- Dissolve the protein in the Reaction Buffer.
- Add a 10-20 fold molar excess of TCEP to the protein solution.[13]
- Incubate at 37°C for 30 minutes to 2 hours.[12][13]
- Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
- Linker Preparation:
 - Immediately before use, prepare a 10 mM stock solution of (S)-TCO-PEG2-Maleimide in anhydrous DMSO or DMF.
- Conjugation Reaction:
 - To the chilled, reduced protein solution, add the (S)-TCO-PEG2-Maleimide stock solution to achieve a final molar ratio of linker to protein typically between 5:1 and 20:1. The optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8]
- Purification:
 - Remove excess, unreacted linker using a desalting column or dialysis against the Reaction Buffer.
- Characterization:
 - Determine the degree of labeling (DOL), i.e., the average number of linker molecules per protein, using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Protocol 2: TCO-Tetrazine Click Chemistry for Final Conjugate Assembly

This protocol outlines the second step, where the TCO-modified protein is reacted with a tetrazine-functionalized molecule (e.g., a cytotoxic drug).



Materials:

- TCO-modified protein from Protocol 1
- Tetrazine-functionalized molecule of interest
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

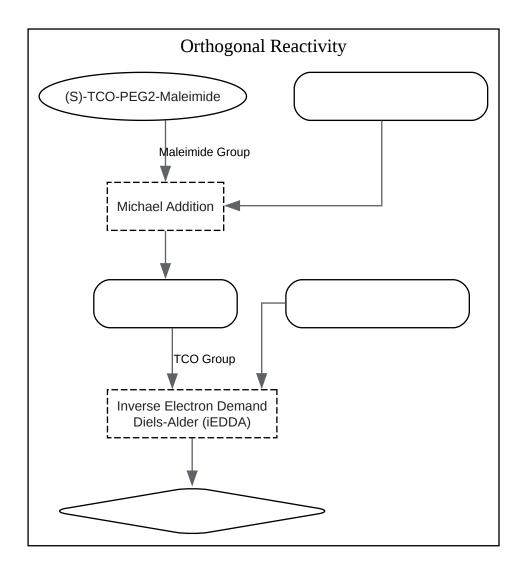
Procedure:

- Reactant Preparation:
 - Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).
- Click Reaction:
 - Add the tetrazine-functionalized molecule to the solution of the TCO-modified protein. A slight molar excess (e.g., 1.1 to 5-fold) of the tetrazine compound is typically used.[8]
 - Incubate the reaction mixture for 30-60 minutes at room temperature.[8] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification:
 - Purify the final conjugate to remove any unreacted tetrazine-functionalized molecule and other byproducts. Purification methods may include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
- Characterization:
 - Characterize the final conjugate for purity, drug-to-antibody ratio (DAR), and biological activity.

Visualizations

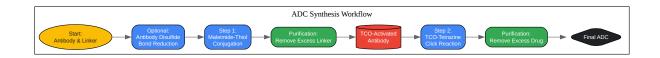
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to **(S)-TCO-PEG2-Maleimide**.





Click to download full resolution via product page

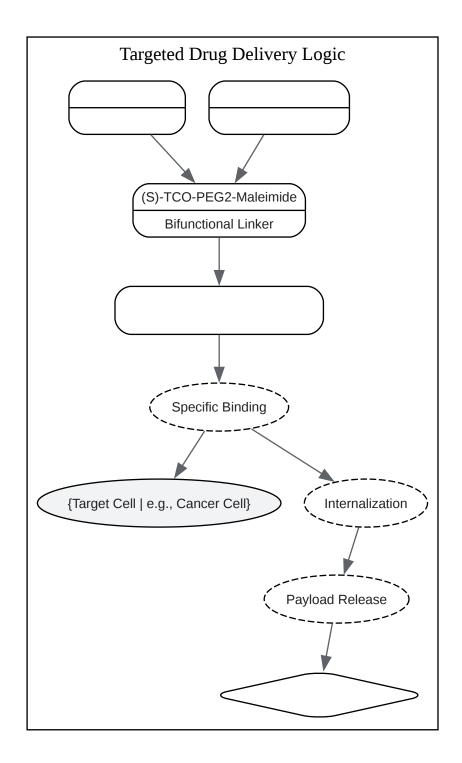
Caption: Dual reactivity of (S)-TCO-PEG2-Maleimide.



Click to download full resolution via product page



Caption: Experimental workflow for ADC synthesis.



Click to download full resolution via product page

Caption: Logical flow of targeted drug delivery.



Conclusion

(S)-TCO-PEG2-Maleimide is a versatile and powerful tool for researchers in drug development and the broader life sciences. Its well-defined, orthogonal reactivity, coupled with the beneficial properties of the PEG spacer, enables the precise and efficient construction of complex bioconjugates. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this important chemical linker in innovative research and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. TCO PEG Maleimide [nanocs.net]
- 3. (S)-TCO-PEG2-Maleimide Immunomart [immunomart.org]
- 4. (S)-TCO-PEG2-Maleimide | ADC Linker | MCE [medchemexpress.cn]
- 5. Bot Detection [iris-biotech.de]
- 6. broadpharm.com [broadpharm.com]
- 7. nanocs.net [nanocs.net]
- 8. interchim.fr [interchim.fr]
- 9. TCO-PEG9-maleimide, CAS 2183440-37-9 | AxisPharm [axispharm.com]
- 10. Tetrazine ligation for chemical proteomics PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [what is (S)-TCO-PEG2-Maleimide]. BenchChem,
 [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138521#what-is-s-tco-peg2-maleimide]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com